molecular formula C8H12BNO4S B1452218 N-Ethyl 4-boronobenzenesulfonamide CAS No. 871329-65-6

N-Ethyl 4-boronobenzenesulfonamide

Cat. No.: B1452218
CAS No.: 871329-65-6
M. Wt: 229.07 g/mol
InChI Key: YVKVLCDUDPTJEW-UHFFFAOYSA-N
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Description

N-Ethyl 4-boronobenzenesulfonamide is a useful research compound. Its molecular formula is C8H12BNO4S and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Biological Activity

N-Ethyl 4-boronobenzenesulfonamide is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article details its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of both a boronic acid group and a sulfonamide moiety. This dual functionality contributes to its reactivity and specificity in biological systems.

  • Molecular Formula : C16H20BNO5S
  • Molecular Weight : 335.21 g/mol

The biological activity of this compound primarily stems from its ability to interact with serine proteases through reversible covalent bonding. The boronic acid group forms a bond with serine residues in the active site of these enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic purposes.

Key Enzymatic Targets

  • Serine Proteases : Inhibition leads to potential applications in cancer therapy and inflammatory diseases.
  • Phosphoinositide 3-Kinases (PI3K) : Involved in cell signaling pathways related to growth and metabolism, making them critical targets in cancer treatment.

Enzyme Inhibition Studies

Recent studies have highlighted the effectiveness of this compound as an inhibitor of specific enzymes:

  • Serine Protease Inhibition :
    • Case Study : A study demonstrated that this compound effectively inhibited trypsin-like serine proteases, which are implicated in various pathological conditions including cancer progression .
    • Mechanism : The reversible covalent bond formation with serine residues disrupts the enzyme's catalytic function.
  • PI3K Inhibition :
    • Research Findings : Investigations into its role as a PI3K inhibitor have shown promising results in reducing cell proliferation in cancer cell lines .
    • Application : This inhibition can potentially lead to novel treatments for cancers characterized by aberrant PI3K signaling.

Summary of Key Studies

StudyFocusFindings
Serine Protease InhibitionDemonstrated effective inhibition of trypsin-like enzymes, suggesting potential in cancer therapies.
PI3K ActivityShowed significant reduction in cell proliferation in various cancer cell lines, indicating therapeutic potential.
Enzyme TargetingHighlighted the compound's ability to selectively inhibit enzymes involved in inflammatory processes.

Applications in Medicine

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Cancer Treatment : Its ability to inhibit key enzymes involved in tumor growth and metastasis positions it as a potential anticancer agent.
  • Anti-inflammatory Drugs : By targeting serine proteases and PI3K, it may help manage conditions characterized by excessive inflammation.

Properties

IUPAC Name

[4-(ethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKVLCDUDPTJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657215
Record name [4-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-65-6
Record name [4-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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